molecular formula C7H13NO B8744996 2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine CAS No. 26939-09-3

2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine

Cat. No. B8744996
Key on ui cas rn: 26939-09-3
M. Wt: 127.18 g/mol
InChI Key: VMTPDTRLWYZILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07030118B2

Procedure details

Acetonitrile (22.6 g, 0.25 mol) was dripped into concentrated H2SO4 (150 mL) at 0° C. Upon complete addition of acetonitrile, 3-methyl-butane-1,3-diol (Fluka, 22.6 g, 0.55 mol) was added over 0.5 h maintaining the reaction temperature at or below 5° C. The resulting mixture was stirred for 1.5 h at 5° C. then poured onto crushed ice. When the ice had melted, the aqueous was extracted with ether (2×250 mL). The organic was discarded and the aqueous was treated with 40% NaOH to pH 12. The basic aqueous was extracted with ether. The organic was washed with brine and dried (MgSO4). The ether was removed under vacuum at 25° C. affording the desired product as a colorless oil (25.4 g, 50%): 1H NMR (DMSO-d6) δ 4.04 (t, 2H, J=6 Hz), 1.72 (s, 3H), 1.61 (t, 2H, J=6 Hz), 1.07 (s, 6H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7](O)([CH3:11])[CH2:8][CH2:9][OH:10].[C:13](#[N:15])[CH3:14]>>[CH3:14][C:13]1[O:10][CH2:9][CH2:8][C:7]([CH3:11])([CH3:6])[N:15]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
22.6 g
Type
reactant
Smiles
CC(CCO)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
22.6 g
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1.5 h at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at or below 5° C
ADDITION
Type
ADDITION
Details
then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ether (2×250 mL)
ADDITION
Type
ADDITION
Details
the aqueous was treated with 40% NaOH to pH 12
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous was extracted with ether
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuum at 25° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1OCCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.